
3,6-Acridinediamine, 2,7-diethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Acridinediamine, 2,7-diethyl- is a chemical compound with the molecular formula C17H19N3. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two amino groups at positions 3 and 6 on the acridine ring, and two ethyl groups at positions 2 and 7.
準備方法
The synthesis of 3,6-Acridinediamine, 2,7-diethyl- can be achieved through several methods. One common synthetic route involves the reaction of 2,7-diethylacridine with nitrous acid to form the corresponding diazonium salt, which is then reduced to yield the desired diamine. The reaction conditions typically involve the use of acidic or basic catalysts and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. These methods often include continuous flow reactors and automated systems to maintain consistent quality and reduce production time .
化学反応の分析
3,6-Acridinediamine, 2,7-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The amino groups at positions 3 and 6 can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while substitution reactions can produce a wide range of substituted acridines .
科学的研究の応用
3,6-Acridinediamine, 2,7-diethyl- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives, which are valuable in organic synthesis and materials science.
Biology: This compound is employed in the study of DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Acridine derivatives, including 3,6-Acridinediamine, 2,7-diethyl-, have shown potential as anticancer agents due to their ability to interfere with DNA replication and transcription.
作用機序
The mechanism of action of 3,6-Acridinediamine, 2,7-diethyl- primarily involves its interaction with DNA. The compound intercalates between the base pairs of the DNA double helix, disrupting the normal structure and function of the nucleic acid. This intercalation can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells .
The molecular targets of this compound include DNA and various enzymes involved in DNA metabolism. The pathways affected by its action include those related to cell cycle regulation and apoptosis .
類似化合物との比較
3,6-Acridinediamine, 2,7-diethyl- can be compared with other acridine derivatives, such as:
3,6-Diaminoacridine: This compound lacks the ethyl groups at positions 2 and 7, which can affect its chemical reactivity and biological activity.
Acridine Orange: A well-known fluorescent dye used in cell biology, which has different substituents on the acridine ring, leading to distinct optical properties and applications.
The uniqueness of 3,6-Acridinediamine, 2,7-diethyl- lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
83951-93-3 |
|---|---|
分子式 |
C17H19N3 |
分子量 |
265.35 g/mol |
IUPAC名 |
2,7-diethylacridine-3,6-diamine |
InChI |
InChI=1S/C17H19N3/c1-3-10-5-12-7-13-6-11(4-2)15(19)9-17(13)20-16(12)8-14(10)18/h5-9H,3-4,18-19H2,1-2H3 |
InChIキー |
YMHUEYFGYIOCQL-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=CC3=CC(=C(C=C3N=C2C=C1N)N)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



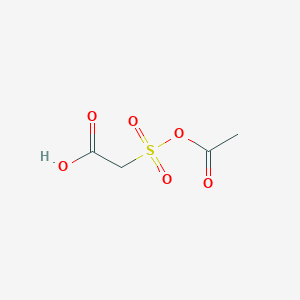
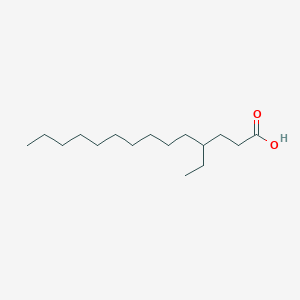
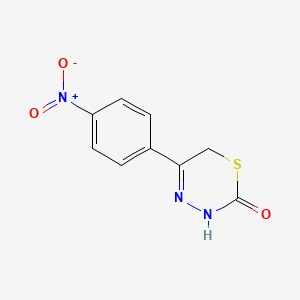
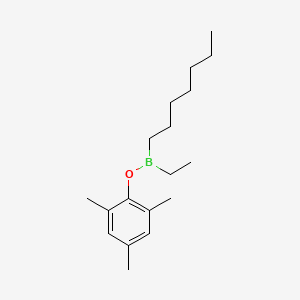
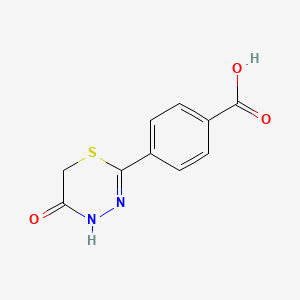
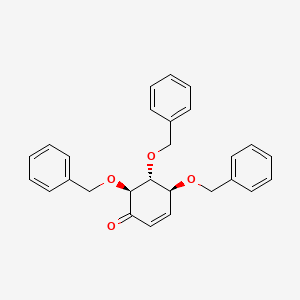
![Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14412092.png)
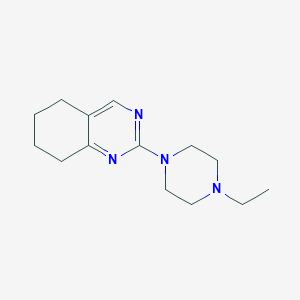
![N~1~-Methyl-N'~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine](/img/structure/B14412097.png)

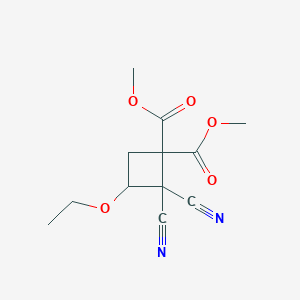

![Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane](/img/structure/B14412120.png)
